2-碘-3'-甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

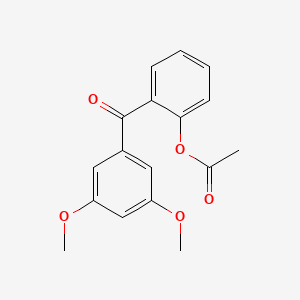

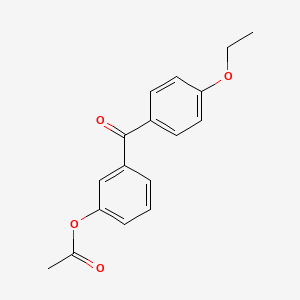

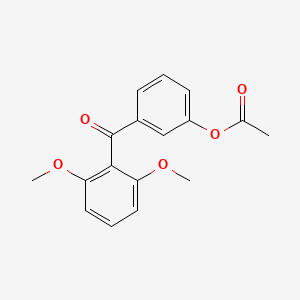

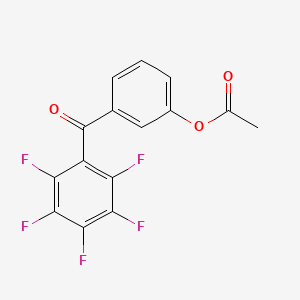

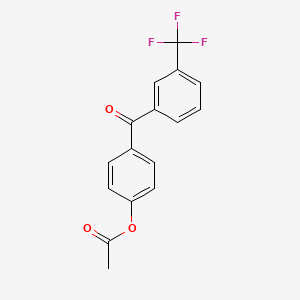

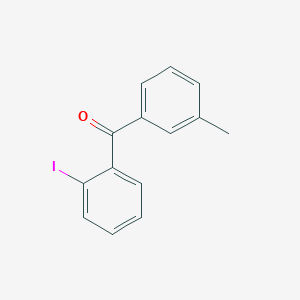

The molecular weight of “2-Iodo-3’-methylbenzophenone” is 322.14 g/mol. For more detailed structural information, it would be beneficial to refer to a reliable chemical database or conduct further experimental analysis.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-3’-methylbenzophenone” are not available, iodinated compounds are frequently used as reagents in organic synthesis . The iodination of organic compounds opens comprehensive approaches for the synthesis of various biologically active compounds .

科学研究应用

Organic Light-Emitting Diodes (OLEDs)

2-Iodo-3’-methylbenzophenone: derivatives are pivotal in the development of OLEDs. The benzophenone core is utilized for its high intersystem crossing efficiency, which is essential for creating thermally activated delayed fluorescent (TADF) emitters . These emitters are crucial for achieving high external quantum efficiencies (EQEs) in OLEDs, making them more efficient and longer-lasting. The compound’s role in OLEDs spans from being a host material to an emitter, contributing to the advancement of flat-panel displays and solid-state lighting technologies .

Synthesis of Sterically Bulked Polymers

In polymer chemistry, 2-Iodo-3’-methylbenzophenone is used as an intermediate for introducing steric bulk groups into non-metallocene complexes . These complexes are known for yielding high molecular weight polymers and copolymers with controlled stereoselectivity, which are desirable properties for industrial applications. The compound’s role in the synthesis process enhances the performance and durability of the resulting materials .

Medicinal Chemistry

Benzophenone derivatives, including 2-Iodo-3’-methylbenzophenone , are explored for their potential in medicinal chemistry. They serve as key intermediates in the synthesis of biologically active compounds, such as anticancer and anti-inflammatory drugs . The compound’s structural versatility allows for the creation of a wide range of pharmacologically active molecules, contributing to the development of new treatments and therapies .

Corrosion Inhibition

In the field of industrial chemistry, 2-Iodo-3’-methylbenzophenone derivatives are investigated for their use as corrosion inhibitors . These compounds can provide protective coatings for metals, preventing degradation and extending the lifespan of various industrial components. Their application in corrosion inhibition is significant for maintaining the integrity of infrastructure and machinery .

Organic Semiconductors

The thiophene derivatives synthesized from 2-Iodo-3’-methylbenzophenone are essential in the advancement of organic semiconductors . These materials are used in organic field-effect transistors (OFETs) and contribute to the fabrication of OLEDs. The compound’s role in organic semiconductor development is crucial for creating more efficient and flexible electronic devices .

Photophysical Research

2-Iodo-3’-methylbenzophenone: is also significant in photophysical research. Its derivatives are studied for their thermal characteristics, electrochemical behavior, and photophysical properties . Understanding these properties is vital for designing new materials with specific light-emitting or light-absorbing capabilities, which have applications in sensors, imaging, and other optoelectronic devices .

属性

IUPAC Name |

(2-iodophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNZHFPSYPVQIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3'-methylbenzophenone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。